molecular formula C18H11F6N3O B1139443 GSK-5498A CAS No. 1253186-49-0

GSK-5498A

Numéro de catalogue: B1139443
Numéro CAS: 1253186-49-0
Poids moléculaire: 399.29
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Méthodes De Préparation

Les voies de synthèse et les conditions réactionnelles pour GSK-5498A ne sont pas décrites de manière exhaustive dans la littérature disponible. Le composé est généralement stocké sous forme solide à -20 °C pendant une durée maximale de trois ans ou en solution à -80 °C pendant une durée maximale de deux ans .

Activité Biologique

GSK-5498A is a selective inhibitor of store-operated calcium (Ca²⁺) entry, specifically targeting the calcium release-activated calcium (CRAC) channels. This compound has garnered attention for its potential therapeutic applications in various diseases linked to dysregulated calcium signaling.

This compound operates primarily by inhibiting the CRAC channel current (ICRACI_{CRAC}). Electrophysiological studies demonstrate that it exhibits an IC50 value of approximately 1 μM in human embryonic kidney cells expressing STIM1 and ORAI1, indicating a potent inhibitory effect on these channels . Unlike other compounds that affect STIM1 oligomerization or STIM1-ORAI1 interactions, this compound appears to alter the geometry of the ORAI pore, which is crucial for its selectivity and efficacy .

Comparative Inhibition Potency

The following table summarizes the inhibition potency of this compound compared to other GSK compounds:

CompoundTarget ChannelIC50 Value (μM)Reference
This compoundORAI11.0
GSK-5503AORAI1, ORAI34.0
GSK-7975AORAI14.0

Effects on Calcium Signaling

Recent studies have highlighted the role of this compound in modulating pathological conditions associated with excessive calcium signaling. For instance, it has been shown to prevent palmitoleic acid ethyl ester (POAEE) from inducing sustained elevations in intracellular Ca²⁺ concentrations in pancreatic acinar cells, which is a critical factor in alcohol-related pancreatitis . This suggests that pharmacological blockade of CRAC channels may offer a novel therapeutic strategy for managing severe acute pancreatitis.

Study on CRAC Channel Inhibition

In a comprehensive study focusing on CRAC channel inhibitors, this compound was evaluated alongside other pyrazole compounds. The findings indicated that while these compounds effectively inhibit CRAC channels, they exhibit minimal effects on other ion channels, such as voltage-gated Ca²⁺ channels and TRPV6 channels . This selectivity is particularly advantageous for therapeutic applications, as it reduces the likelihood of off-target effects.

Clinical Implications

The potential clinical implications of this compound are significant. Its ability to selectively inhibit CRAC channels could be beneficial in conditions characterized by excessive calcium influx, such as certain autoimmune diseases and pancreatitis. The ability to modulate calcium signaling without broadly affecting other ion channels positions this compound as a promising candidate for further clinical development.

Propriétés

IUPAC Name

2,6-difluoro-N-[1-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]pyrazol-3-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11F6N3O/c19-12-4-1-3-11(18(22,23)24)10(12)9-27-8-7-15(26-27)25-17(28)16-13(20)5-2-6-14(16)21/h1-8H,9H2,(H,25,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUBGZAJDHUHMAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)CN2C=CC(=N2)NC(=O)C3=C(C=CC=C3F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11F6N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 2,6-difluoro-N-1H-pyrazol-3-ylbenzamide (for a preparation see Intermediate 9) (4.59 g, 20.6 mmol) in THF (45 ml) was cooled to 5° C. under nitrogen. A solution of 1.0 M lithium bis(trimethylsilyl)amide in THF (20.6 ml, 20.6 mmol) was added dropwise maintaining the temperature below 10° C. After 10 minutes a solution of 2-(bromomethyl)-1-fluoro-3-(trifluoromethyl)benzene (5.29 g, 20.6 mmol, JRD fluorochemicals Ltd) in THF (9 ml) was added and the reaction mixture was stirred at room temperature overnight. The reaction was quenched using 1 M hydrochloric acid (50 ml). The reaction mixture was extracted with ethyl acetate (2×50 ml). The combined organic extracts were washed with brine (50 ml), dried with magnesium sulphate, filtered and solvent removed in vacuo. The crude material was dissolved in DCM and applied to a 330 g silica cartridge. The cartridge was eluted with 0-100% ethyl acetate in cyclohexane over 45 min. The required fractions were combined and evaporated in vacuo, to give the title compound as a white solid (6.75 g). The white solid (6.75 g) was dissolved in ethyl acetate (70 ml) and heated to 50° C. Cyclohexane (280 ml) was then added dropwise over 20 min.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
20.6 mL
Type
solvent
Reaction Step Three
Quantity
5.29 g
Type
reactant
Reaction Step Four
Name
Quantity
9 mL
Type
solvent
Reaction Step Four
Name
Quantity
45 mL
Type
solvent
Reaction Step Five

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.